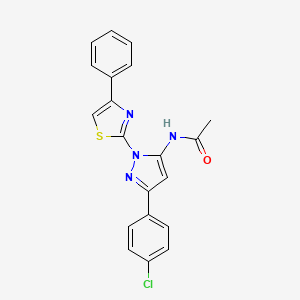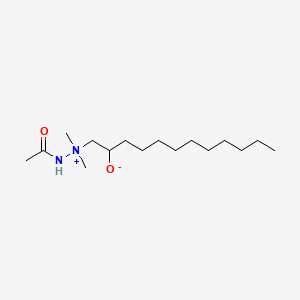
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt is a complex organic compound with a unique structure that includes both hydrazinium and hydroxide functional groups
Preparation Methods
The synthesis of 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt involves multiple steps. The synthetic route typically starts with the preparation of the hydrazinium precursor, followed by the introduction of the acetyl and hydroxydodecyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazinium derivatives.
Substitution: Substitution reactions can occur at the acetyl or hydroxydodecyl groups, often using halogenating agents or nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt involves its interaction with specific molecular targets. The hydrazinium group can form stable complexes with metal ions, while the hydroxide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Compared to other hydrazinium compounds, 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt is unique due to its specific functional groups and structural configuration. Similar compounds include:
- 1,1-Dimethylhydrazinium hydroxide
- 2-Acetylhydrazinium hydroxide
- 1-(2-Hydroxydodecyl)hydrazinium hydroxide
These compounds share some structural similarities but differ in their functional groups and overall reactivity.
Properties
CAS No. |
54472-70-7 |
|---|---|
Molecular Formula |
C16H34N2O2 |
Molecular Weight |
286.45 g/mol |
IUPAC Name |
1-[acetamido(dimethyl)azaniumyl]dodecan-2-olate |
InChI |
InChI=1S/C16H34N2O2/c1-5-6-7-8-9-10-11-12-13-16(20)14-18(3,4)17-15(2)19/h16H,5-14H2,1-4H3,(H,17,19) |
InChI Key |
BGGLZYHOFDTBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C[N+](C)(C)NC(=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



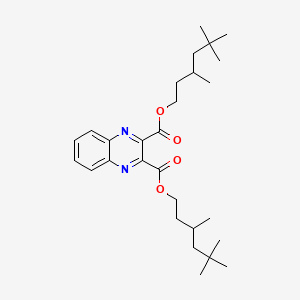
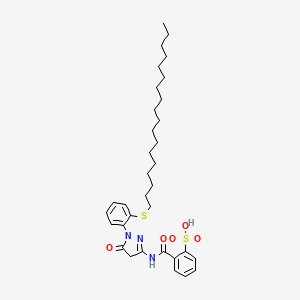
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
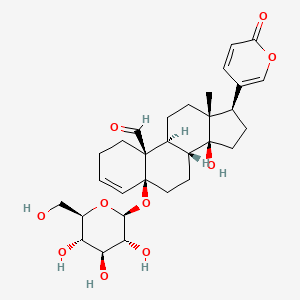
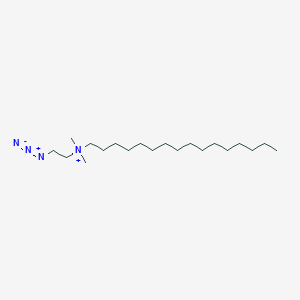
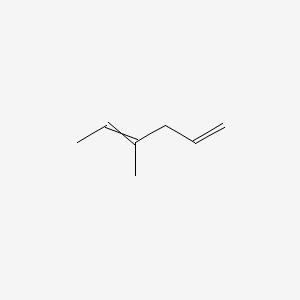

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
